molecular formula C12H15ClO2 B8558413 4'-(3-Chloropropoxy)propiophenone

4'-(3-Chloropropoxy)propiophenone

Cat. No.: B8558413
M. Wt: 226.70 g/mol
InChI Key: YCPYAWUAUZTIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-(3-Chloropropoxy)propiophenone is a useful research compound. Its molecular formula is C12H15ClO2 and its molecular weight is 226.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

1-[4-(3-chloropropoxy)phenyl]propan-1-one

InChI

InChI=1S/C12H15ClO2/c1-2-12(14)10-4-6-11(7-5-10)15-9-3-8-13/h4-7H,2-3,8-9H2,1H3

InChI Key

YCPYAWUAUZTIGI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 37.6 g (0.25 mole) of 4'-hydroxypropiophenone (97%)*, 78.7 g (0.5 mole) of 1-bromo-3-chloropropane and 103.5 g (0.75 mole) of anhydrous potassium carbonate in 1 liter of acetone was heated at reflux for 18 hr. The mixture was cooled, filtered, and the filtrate concentrated under reduced pressure. The oily residue was dissolved in 500 ml of benzene and the solution stirred with potassium hydroxide pellets for 1.5 hr to remove unreacted phenol. The mixture was filtered and the filtrate was concentrated to give 56.1 g (99% yield) of title compound as an oil. The oil gradually crystallized and a portion of the solid was recrystallized from petroleum ether (60°-110° C.) to yield title compound as a fluffy, white solid, mp 41°-43° C.
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
78.7 g
Type
reactant
Reaction Step One
Quantity
103.5 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
99%

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